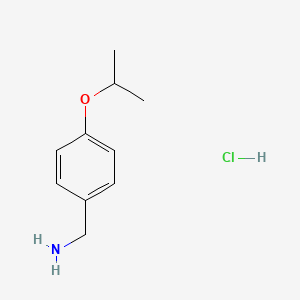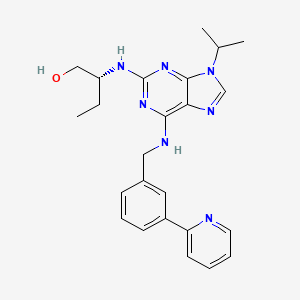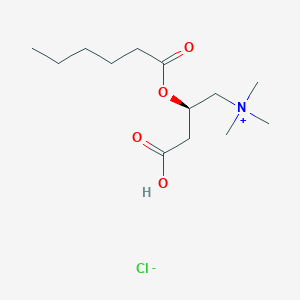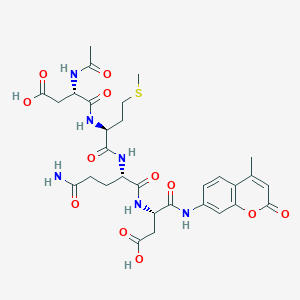
3-Methoxy-3-methylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-3-methylbutan-1-amine is a chemical compound that is considered as an eco-friendly solvent. It is widely used in paints, inks, fragrances, air fresheners, household, and industrial cleaner formulations due to its non-toxic and non-volatile characteristics . It can also be used as a raw material to produce industrial detergents .
Synthesis Analysis
The synthesis of 3-Methoxy-3-methylbutan-1-amine is traditionally challenging. This hindered amine provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .
Molecular Structure Analysis
The molecular formula of 3-Methoxy-3-methylbutan-1-amine is C6H15NO . The InChI code is 1S/C6H15NO.ClH/c1-6(2,8-3)4-5-7;/h4-5,7H2,1-3H3;1H and the InChI key is HBANCQOCKATSIH-UHFFFAOYSA-N .
Chemical Reactions Analysis
Amines, such as 3-Methoxy-3-methylbutan-1-amine, can act as both bases and nucleophiles due to the unshared electron pair. They can react with acids to form ammonium salts and with acid halides to form substituted amides. Aldehydes and ketones react with primary amines to give a reaction product (a carbinolamine) that dehydrates to yield aldimines and ketimines (Schiff bases) .
Aplicaciones Científicas De Investigación
Reaction Kinetics and Environmental Impact
3-Methoxy-3-methylbutan-1-amine, used in industrial applications including solvents and detergents, has been studied for its reaction kinetics with OH radicals. A study found its atmospheric lifetime to be approximately 8.5 hours when reacting with OH radicals, demonstrating the compound's environmental persistence and transformation products such as acetone and methyl acetate (Aschmann, Arey, & Atkinson, 2011).
Synthetic Applications
The compound has relevance in the synthesis of various organic compounds. Research from 1962 explored the transformation of 1,1-dichloro-3-methylalkanes into 3-methylalk-1-ynes, demonstrating early synthetic utility (Okhlobystin, Bregadze, Ponomarenko, & Zakharkin, 1962). Moreover, the compound has been implicated in the efficient synthesis of enynes via palladium-catalyzed reactions, suggesting its utility in creating complex organic structures (Feuerstein, Chahen, Doucet, & Santelli, 2006).
Medicinal Chemistry
In medicinal chemistry, derivatives of 3-Methoxy-3-methylbutan-1-amine have been explored for their potential as monoamine oxidase B inhibitors, demonstrating the compound's relevance in developing therapeutic agents (Ding & Silverman, 1993). Another study highlighted the synthesis of compounds with potential anticoccidial and antimicrobial activities, showcasing the pharmaceutical applications of derivatives of 3-Methoxy-3-methylbutan-1-amine (Georgiadis, 1976).
Catalysis and Green Chemistry
A study on the catalytic amination of 1-methoxy-2-propanol over silica-supported nickel highlighted the compound's role in synthesizing amines, a crucial process in chemical manufacturing (Bassili & Baiker, 1990). Furthermore, research into the Ru-catalyzed hydrogenation-decarbonylation of amino acids toward primary amines showcases the potential of using 3-Methoxy-3-methylbutan-1-amine derivatives in the production of bio-based chemicals, aligning with the principles of sustainable and green chemistry (Verduyckt, Coeck, & Vos, 2017).
Safety And Hazards
Direcciones Futuras
3-Methoxy-3-methylbutan-1-amine is registered under the REACH Regulation and is manufactured in and / or imported to the European Economic Area, at ≥ 1 000 to < 10 000 tonnes per annum. This substance is used by consumers, by professional workers (widespread uses), in formulation or re-packing and at industrial sites .
Propiedades
IUPAC Name |
3-methoxy-3-methylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,8-3)4-5-7/h4-5,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOYVCHXXWLKSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624156 |
Source


|
| Record name | 3-Methoxy-3-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-3-methylbutan-1-amine | |
CAS RN |
1268153-93-0 |
Source


|
| Record name | 3-Methoxy-3-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)









![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)

